molecular formula C16H17Cl2NO4S B7463488 4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylbenzenesulfonamide

4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B7463488
M. Wt: 390.3 g/mol
InChI Key: ZLHDBHYNLHERID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylbenzenesulfonamide, also known as 25CN-NBOH, is a psychoactive compound that belongs to the phenethylamine and benzodihydrodifuran classes. It is a potent agonist of the 5-HT2A receptor and has been used in scientific research to study its mechanism of action and physiological effects.

Mechanism of Action

4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylbenzenesulfonamide acts as a potent agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. Activation of the 5-HT2A receptor by 4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylbenzenesulfonamide leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine, which are known to play a key role in the regulation of mood and cognition.
Biochemical and Physiological Effects
Studies have shown that 4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylbenzenesulfonamide has a range of physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to induce changes in perception, mood, and cognition, including altered visual perception, enhanced creativity, and altered sense of self.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylbenzenesulfonamide in scientific research is its potent agonist activity at the 5-HT2A receptor, which allows for the investigation of its effects on various physiological and biochemical processes. However, one limitation is the potential for adverse effects such as increased heart rate and blood pressure, which must be carefully monitored during experiments.

Future Directions

There are several future directions for research on 4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylbenzenesulfonamide. One area of interest is its potential as a therapeutic agent for the treatment of mental health disorders such as depression and anxiety. Another area of interest is its effects on other serotonin receptor subtypes, as well as its potential interactions with other neurotransmitter systems. Additionally, further research is needed to determine the long-term effects of 4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylbenzenesulfonamide use and its potential for abuse.

Synthesis Methods

The synthesis of 4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylbenzenesulfonamide involves the reaction of 2,5-dimethyl-4-chlorobenzenesulfonyl chloride with 4-chloro-2,5-dimethoxyaniline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain 4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylbenzenesulfonamide in its pure form.

Scientific Research Applications

4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylbenzenesulfonamide has been used in scientific research to study its effects on the 5-HT2A receptor, which is known to play a key role in the regulation of mood, cognition, and perception. It has also been used to investigate its potential as a therapeutic agent for the treatment of various mental health disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO4S/c1-9-6-16(10(2)5-11(9)17)24(20,21)19-13-8-14(22-3)12(18)7-15(13)23-4/h5-8,19H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHDBHYNLHERID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylbenzenesulfonamide

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